6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine
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Overview
Description
6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both benzimidazole and pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine typically involves the nucleophilic substitution of a suitable benzimidazole derivative with a chlorinated pyrimidine. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Substitution reactions: The benzimidazole and pyrimidine rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMSO.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
- 1-Substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
Uniqueness
6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine is unique due to its specific combination of benzimidazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
919084-99-4 |
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Molecular Formula |
C11H8ClN5 |
Molecular Weight |
245.67 g/mol |
IUPAC Name |
6-(2-chlorobenzimidazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H8ClN5/c12-11-16-7-3-1-2-4-8(7)17(11)10-5-9(13)14-6-15-10/h1-6H,(H2,13,14,15) |
InChI Key |
VAFIXPYRAXZBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=NC=NC(=C3)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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